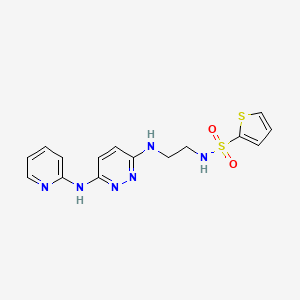

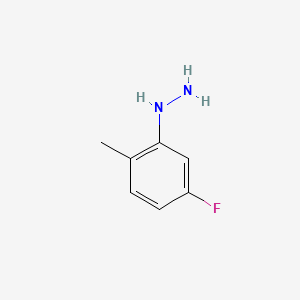

![molecular formula C19H18FN3O2S B2360892 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 688336-51-8](/img/structure/B2360892.png)

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules .

Molecular Structure Analysis

The structure of such compounds is typically established using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Aplicaciones Científicas De Investigación

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives have been explored extensively in medicinal chemistry for their diverse biological activities. For instance, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was developed for clinical PET studies, indicating the role of imidazole derivatives in neuroimaging and receptor-targeted therapies (Iwata et al., 2000). Such compounds could provide insights into neurological disorders and contribute to the development of novel therapeutic agents.

Heterocyclic Compounds in Pharmacology

The pharmacological evaluation of heterocyclic compounds, including imidazole derivatives, has shown promising results in various domains such as toxicity assessment, tumor inhibition, and anti-inflammatory actions. Compounds with imidazole moieties have been found to bind to critical targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), demonstrating potential in cancer therapy and inflammation management (Faheem, 2018).

Antiprotozoal Activities

Imidazole derivatives have also shown significant antiprotozoal activities. A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, with some compounds performing better than metronidazole, a standard drug for these infections (Pérez‐Villanueva et al., 2013). This highlights the potential of imidazole-based compounds in addressing parasitic infections.

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes that exhibit significant antioxidant activity. Such studies underscore the importance of imidazole and related derivatives in creating compounds with potential therapeutic benefits, including the management of oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial and Antifungal Applications

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has shown promising antimicrobial and antifungal activities. This suggests that imidazole derivatives can be integral in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Mecanismo De Acción

Target of Action

The compound, 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide, is an imidazole derivative . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The compound contains an imidazole ring, which is known to interact with various biological targets due to its amphoteric nature . .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . They are known to interact with various enzymes and receptors, potentially altering cellular signaling pathways . .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of biological activities associated with imidazole derivatives , the compound could potentially have a variety of cellular and molecular effects.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-2-25-17-8-6-16(7-9-17)23-11-10-21-19(23)26-13-18(24)22-15-5-3-4-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMJPPIJIALMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

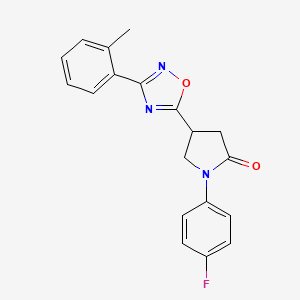

![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

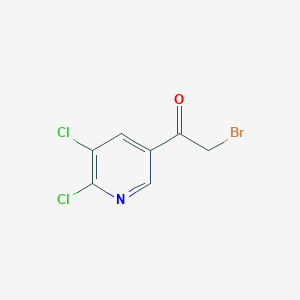

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2360821.png)

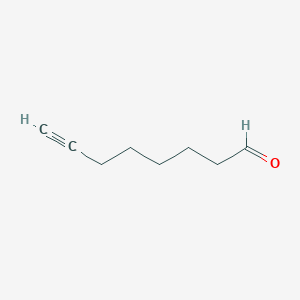

![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2360822.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2360829.png)

![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)

![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)